molecular formula C10H13N5O3 B12914022 3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 50767-24-3

3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12914022
CAS No.: 50767-24-3
M. Wt: 251.24 g/mol
InChI Key: PAHMQYGYMMLQKG-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazolopyrimidine core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of hydroxyl and hydroxymethyl groups on the cyclopentyl ring further enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxyl and hydroxymethyl groups can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is constructed through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates.

    Coupling of the Cyclopentyl and Triazolopyrimidine Units: The final step involves coupling the cyclopentyl intermediate with the triazolopyrimidine core under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triazolopyrimidine core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the triazolopyrimidine core, and substituted compounds with various functional groups.

Scientific Research Applications

3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways, including the inhibition of kinases and activation of apoptotic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of the triazole and pyrimidine rings.

Uniqueness

3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is unique due to the presence of the cyclopentyl ring with hydroxyl and hydroxymethyl groups, which enhances its chemical reactivity and biological interactions compared to similar compounds.

Properties

CAS No.

50767-24-3

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

3-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C10H13N5O3/c16-3-5-1-6(2-7(5)17)15-9-8(13-14-15)10(18)12-4-11-9/h4-7,16-17H,1-3H2,(H,11,12,18)

InChI Key

PAHMQYGYMMLQKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CO)O)N2C3=C(C(=O)NC=N3)N=N2

Origin of Product

United States

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